molecular formula C11H13NO2 B180239 N-Methoxy-N-methylcinnamamide CAS No. 113474-86-5

N-Methoxy-N-methylcinnamamide

Cat. No. B180239
M. Wt: 191.23 g/mol
InChI Key: PUWLTCZZUOAVPD-CMDGGOBGSA-N
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Description

Synthesis Analysis

The synthesis of cinnamamides, which includes N-Methoxy-N-methylcinnamamide, can be achieved from methyl cinnamates and phenylethylamines catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of this method have been studied . Maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min .


Molecular Structure Analysis

The molecular structure of a compound like N-Methoxy-N-methylcinnamamide can be analyzed using various techniques . These techniques can provide information about the compound’s physicochemical properties, such as its molecular weight, and can also help visualize its 3D structure .


Chemical Reactions Analysis

The chemical reactions involving N-Methoxy-N-methylcinnamamide can be analyzed using various methods . For example, the reaction of cinnamamides with other compounds can be studied to understand the reaction mechanisms and the factors influencing the reaction rate .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like N-Methoxy-N-methylcinnamamide can be analyzed using various techniques . These techniques can provide information about the compound’s density, melting point, boiling point, and other relevant properties .

Scientific Research Applications

1. Synthesis of Aryl Weinreb Amides

  • Application Summary: N-Methoxy-N-methyl amides, also known as Weinreb amides, are widely used as flexible synthetic intermediates in organic synthesis. They provide rapid access to ketones when treated with Grignard and organolithium reagents, and aldehydes with LiAlH4 .
  • Methods of Application: The Heck coupling of aryl halides and N-methoxy-N-methylacrylamide was investigated in room-temperature ionic liquids. The use of microwave irradiation reduced reaction times from 3 hours (thermal) to 5–15 minutes with no substantive effect on reaction outcome .

2. Synthesis of Cinnamamides

  • Application Summary: Some derivatives of cinnamamides have exhibited anti-inflammatory and/or analgesic activity .
  • Methods of Application: A highly efficient method for the synthesis of cinnamamides from methyl cinnamates and phenylethylamines was developed, catalyzed by Lipozyme® TL IM in continuous-flow microreactors .
  • Results: The study developed a highly efficient method for the synthesis of cinnamamides .

3. Nanomaterials

  • Application Summary: Nanomaterials have emerged as an amazing class of materials that consists of a broad spectrum of examples with at least one dimension in the range of 1 to 100 nm .
  • Methods of Application: The nanomaterial properties can be tuned as desired via precisely controlling the size, shape, synthesis conditions, and appropriate functionalization .
  • Results: Exceptionally high surface areas can be achieved through the rational design of nanomaterials .

properties

IUPAC Name

(E)-N-methoxy-N-methyl-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-12(14-2)11(13)9-8-10-6-4-3-5-7-10/h3-9H,1-2H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWLTCZZUOAVPD-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C=CC1=CC=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C(=O)/C=C/C1=CC=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methoxy-N-methylcinnamamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
AA Otaibi, A McCluskey - Monatshefte für Chemie-Chemical Monthly, 2018 - Springer
… in vacuo to afford pure N-methoxy-N-methylcinnamamide (3a), yield 96% as an orange oil. … in vacuo to afford N-methoxy-N-methylcinnamamide (3a), yield 94% as an orange oil. …
Number of citations: 3 link.springer.com
X Shen, Q Liu, W Zhang, J Hu - 2016 - Wiley Online Library
… In contrast to the exclusive formation of (sulfonimidoyl)cyclopropane 4b in the reaction of (R)-1 with N-methoxy-N-methylcinnamamide (3b), both (sulfonimidoyl)cyclopropane 10 and …
T Hiyama, GB Reddy, T Minami… - Bulletin of the Chemical …, 1995 - journal.csj.jp
Condensation of N-methoxy-N-methyl amides with the dianions of acetoacetates gives in good yields β,δ-diketo esters, which are reduced with Et 2 BOMe–NaBH 4 in tetrahydrofuran–…
Number of citations: 35 www.journal.csj.jp
G Qin, Y Wang, H Huang - Organic letters, 2017 - ACS Publications
… Our studies began with the formal [4 + 2] cycloaddition for the formation of 3aa using (E)-N-methoxy-N-methylcinnamamide (1a) and 1-methylnaphthalene (2a) as model substrates. In …
Number of citations: 17 pubs.acs.org
JS RAO - 2017 - ir.kluniversity.in
6.1 Conclusion In this chapter, we present the conclusions of this thesis, and propose future enhancements as the future works. The path planning and obstacle avoidance models in the …
Number of citations: 0 ir.kluniversity.in
R Krishnamoorthy, SQ Lam, CM Manley… - The Journal of Organic …, 2010 - ACS Publications
A simple protocol for the synthesis of Weinreb benzamides and α,β-unsaturated Weinreb amides through a palladium-catalyzed cross-coupling reaction between organoboronic acids …
Number of citations: 38 pubs.acs.org
MM Wang, GH Sui, XC Cui, H Wang… - The Journal of …, 2019 - ACS Publications
A transition metal-free radical process for the selective α,β-dehydrogenation of saturated amides under mild conditions is developed. Utilizing radical activation strategy, the challenging …
Number of citations: 18 pubs.acs.org
S Silwal - 2016 - search.proquest.com
The ability to prepare complex molecules has been advanced and enabled by cross-coupling reactions as exemplified by the 2010 Nobel Prize being awarded to the progenitors of …
Number of citations: 3 search.proquest.com
AA Al Otaibi - 2017 - nova.newcastle.edu.au
… DIBAL-H reduction of N-methoxy-N-methylcinnamamide (5) to cinnamaldehyde (19) using a … General procedure for reduction Methods of ester or N-Methoxy-NMethylcinnamamide to …
Number of citations: 2 nova.newcastle.edu.au
J García‐Lacuna, G Domínguez… - …, 2020 - Wiley Online Library
… a study of conditions, a large scale [3+2] photocycloaddition using a triple reactor at 0 C was performed, with 3-hydroxyflavone and a dipolarophile (N-methoxy-N-methylcinnamamide) …

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